molecular formula C28H24ClN7O3S B12416409 Vegfr-2-IN-21

Vegfr-2-IN-21

Cat. No.: B12416409
M. Wt: 574.1 g/mol
InChI Key: TXIQOLDHANVOQA-UHFFFAOYSA-N
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Description

Vegfr-2-IN-21 is a small molecule inhibitor that targets the vascular endothelial growth factor receptor 2 (VEGFR-2). This receptor plays a crucial role in angiogenesis, the process by which new blood vessels form from pre-existing vessels. Inhibiting VEGFR-2 can help to control abnormal blood vessel growth, which is a common feature in various diseases, including cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vegfr-2-IN-21 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction

    Formation of Core Scaffold: The initial step involves the synthesis of a quinoxaline or pyridine core, which serves as the backbone of the molecule.

    Functional Group Introduction: Various functional groups, such as amines, hydroxyls, and halogens, are introduced through reactions like nucleophilic substitution, reduction, and oxidation.

    Final Coupling Reaction: The final step involves coupling the core scaffold with specific substituents to achieve the desired inhibitory activity against VEGFR-2.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Vegfr-2-IN-21 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form hydroxyl or carbonyl groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form amines or alcohols.

    Substitution: Replacement of one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride under anhydrous conditions.

    Substitution: Reagents like alkyl halides or sulfonyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions include various intermediates and derivatives that retain the core scaffold but possess different functional groups, enhancing their inhibitory activity against VEGFR-2.

Scientific Research Applications

Vegfr-2-IN-21 has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study the structure-activity relationship of VEGFR-2 inhibitors.

    Biology: Employed in cell-based assays to investigate the role of VEGFR-2 in angiogenesis and endothelial cell function.

    Medicine: Explored as a potential therapeutic agent for treating diseases characterized by abnormal angiogenesis, such as cancer, diabetic retinopathy, and rheumatoid arthritis.

    Industry: Utilized in the development of new anti-angiogenic drugs and in high-throughput screening assays for drug discovery.

Mechanism of Action

Vegfr-2-IN-21 exerts its effects by binding to the ATP-binding site of VEGFR-2, thereby inhibiting its kinase activity. This prevents the receptor from phosphorylating downstream signaling molecules, which are essential for endothelial cell proliferation, migration, and survival. The inhibition of VEGFR-2 disrupts the signaling pathways involved in angiogenesis, ultimately leading to reduced blood vessel formation.

Comparison with Similar Compounds

Similar Compounds

    Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor that also targets VEGFR-2.

    Sorafenib: Another multi-targeted inhibitor with activity against VEGFR-2.

    Axitinib: A selective inhibitor of VEGFR-2 with high potency.

Uniqueness

Vegfr-2-IN-21 is unique in its high selectivity and potency against VEGFR-2 compared to other inhibitors. It has been designed to minimize off-target effects and improve therapeutic efficacy. Additionally, its unique chemical structure allows for better pharmacokinetic properties, making it a promising candidate for further development.

Properties

Molecular Formula

C28H24ClN7O3S

Molecular Weight

574.1 g/mol

IUPAC Name

4-[[4-(7-chloro-1-methyl-2-oxo-3H-1,4-benzodiazepin-5-yl)phenyl]diazenyl]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide

InChI

InChI=1S/C28H24ClN7O3S/c1-17-14-18(2)32-28(31-17)35-40(38,39)23-11-9-22(10-12-23)34-33-21-7-4-19(5-8-21)27-24-15-20(29)6-13-25(24)36(3)26(37)16-30-27/h4-15H,16H2,1-3H3,(H,31,32,35)

InChI Key

TXIQOLDHANVOQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)C4=NCC(=O)N(C5=C4C=C(C=C5)Cl)C)C

Origin of Product

United States

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